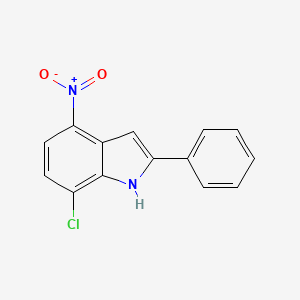

7-chloro-4-nitro-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXATLYQHHUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 4 Nitro 2 Phenyl 1h Indole and Its Analogues

Strategies for the Synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole

The construction of the specific this compound framework can be approached through several established synthetic routes for indole (B1671886) ring formation. These methods are adapted by using appropriately substituted starting materials.

Application of Fischer Indole Synthesis for Construction of Substituted Indole Ring Systems

The Fischer indole synthesis is a venerable and highly effective method for creating indole rings, first reported by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of 2-phenylindoles, a phenylhydrazine (B124118) is reacted with an acetophenone (B1666503) derivative. researchgate.netijnrd.org

To generate this compound, the Fischer indole synthesis would necessitate the reaction between (2-chloro-5-nitrophenyl)hydrazine (B420226) and acetophenone. The reaction proceeds through the formation of the corresponding phenylhydrazone, which upon treatment with an acid catalyst like polyphosphoric acid (PPA), hydrochloric acid, or zinc chloride, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgresearchgate.net The regioselectivity of the final indole product is determined by the substitution pattern on the phenylhydrazine. youtube.com For instance, an ortho-substituted phenylhydrazine will result in a 7-substituted indole. youtube.com

Key Features of the Fischer Indole Synthesis:

It can often be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com

The choice of acid catalyst and reaction conditions can influence the yield and purity of the product. wikipedia.org

Electron-withdrawing groups on the phenylhydrazine ring, such as the nitro group in this case, can hinder the reaction, sometimes requiring harsher conditions. youtube.com

One-Pot Reaction Sequences in Indole Derivative Preparation

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of numerous one-pot reactions for constructing complex molecules like substituted indoles. researchgate.netnih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents.

One such approach involves the reaction of (2-aminobenzyl)triphenylphosphonium bromide with aromatic aldehydes, which can produce 2-substituted indoles in high yields under microwave-assisted conditions. acs.org Another strategy utilizes the cyclization of ortho-tosylaminophenyl-substituted para-quinone methides to afford 2,3-disubstituted indoles. nih.gov A palladium-catalyzed one-pot synthesis of 3-substituted indoles has also been reported starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives. acs.org While not directly yielding the target molecule, these one-pot methodologies demonstrate the potential for creating highly substituted indoles through streamlined processes. Adapting these methods would involve designing specific precursors that contain the requisite chloro, nitro, and phenyl functionalities.

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Synthesis

Palladium-catalyzed reactions have become indispensable tools in organic synthesis for their efficiency and functional group tolerance. mdpi.com Several palladium-catalyzed methods are applicable to the synthesis of the 2-phenyl-1H-indole core.

One prominent method is the reductive cyclization of β-nitrostyrenes. mdpi.com This reaction can be mediated by a palladium catalyst with a suitable reducing agent, such as carbon monoxide, to form the indole ring. To synthesize this compound, a potential precursor would be a β-nitrostyrene derivative bearing the appropriate chloro and nitro substituents on the phenyl ring.

Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the annulation of an alkyne with a substituted aniline. This method is particularly useful for preparing a wide range of substituted indoles. The synthesis of 2-arylindoles has been achieved via a palladium-catalyzed reaction between 2-iodoanilines and terminal alkynes. nih.gov A variation of the classic Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the indole scaffold. wikipedia.org

Furthermore, palladium-catalyzed intramolecular and intermolecular C-H functionalization reactions offer direct routes to substituted indoles, potentially allowing for the late-stage introduction of the phenyl group or the formation of the indole ring from a suitably substituted precursor. beilstein-journals.orgrsc.org

Design and Chemical Transformations of Precursors for this compound Analogues

The synthesis of analogues of this compound involves the strategic modification of the core structure. This can be achieved either by starting with differently substituted precursors or by performing chemical transformations on the pre-formed indole ring.

Regioselective Halogenation and Nitration Strategies at the Indole Core

The introduction of halogen and nitro groups at specific positions on the indole nucleus is a key step in the synthesis of the target compound and its analogues. These electrophilic substitution reactions must be carefully controlled to achieve the desired regioselectivity.

Regioselective Nitration: The nitration of indoles can be challenging due to the acid-sensitivity of the indole ring. However, various methods have been developed to achieve regioselective nitration. nih.gov The use of nitrating agents like trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, allows for the nitration of indoles under non-acidic and metal-free conditions. nih.gov The position of nitration is influenced by existing substituents and the protecting group on the indole nitrogen. For a 2-phenyl-1H-indole, electrophilic substitution typically occurs at the C3 position. To achieve nitration at the C4 position, one would generally need to start with a precursor that already contains the nitro group, such as 2-amino-5-nitrotoluene, and build the indole ring from it. Alternatively, directing group strategies could be employed.

Regioselective Halogenation: Metal-free regioselective halogenation of heterocyclic compounds, including indoles, can be achieved using N-halosuccinimides (NCS for chlorination, NBS for bromination). nih.govsemanticscholar.org The reaction conditions, such as solvent and temperature, can be tuned to control the degree and position of halogenation. nih.gov Similar to nitration, direct halogenation of the 2-phenyl-1H-indole core would likely occur at the C3 position. Therefore, to obtain the 7-chloro derivative, it is more synthetically feasible to start with a precursor already containing the chlorine atom, for example, 2-chloroaniline, and construct the indole ring subsequently.

Functionalization of the 2-Phenyl Moiety and 1H-Indole Nitrogen

To create a diverse library of analogues, the 2-phenyl group and the nitrogen of the indole ring can be functionalized.

Functionalization of the 2-Phenyl Moiety: The 2-phenyl ring can be modified using standard aromatic substitution reactions. For instance, if the starting acetophenone in a Fischer synthesis or the phenylacetylene (B144264) in a palladium-catalyzed cyclization contains substituents, these will be incorporated into the final 2-phenylindole (B188600) product. researchgate.netnih.gov Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various aryl or alkyl groups onto a halogenated 2-phenylindole.

Functionalization of the 1H-Indole Nitrogen: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated. beilstein-journals.org N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com Palladium catalysis has also been employed for the N-prenylation of indoles. beilstein-journals.org The introduction of a substituent on the indole nitrogen can significantly alter the electronic properties and biological activity of the molecule. It can also serve as a protecting group during other synthetic transformations.

Table of Synthetic Strategies and Key Features

| Synthetic Strategy | Key Reaction Type | Relevant Precursors | Advantages/Considerations |

| Fischer Indole Synthesis | Acid-catalyzed cyclization | (2-chloro-5-nitrophenyl)hydrazine, Acetophenone | Well-established, versatile, can be one-pot. wikipedia.orgthermofisher.com Electron-withdrawing groups may require harsh conditions. youtube.com |

| One-Pot Sequences | Multicomponent reactions | Varies depending on the specific method. | High efficiency, reduced waste. researchgate.netnih.gov Requires specific precursor design. |

| Palladium-Catalyzed Reactions | Reductive cyclization, Cross-coupling | Substituted β-nitrostyrenes, 2-Iodoanilines, Terminal alkynes | High functional group tolerance, mild conditions. mdpi.comnih.gov Catalyst and ligand choice are crucial. |

| Regioselective Functionalization | Electrophilic substitution | 2-Phenyl-1H-indole | Allows for late-stage modification. nih.govnih.gov Regioselectivity can be a challenge. |

| Analogue Synthesis | N-Alkylation, Cross-coupling | This compound, Halogenated precursors | Creates molecular diversity. beilstein-journals.orgmdpi.com May require protection/deprotection steps. |

Optimization of Reaction Conditions and Synthetic Yields for 7-chloro-4-phenyl-1H-indole Derivatives

The synthesis of 7-chloro-4-phenyl-1H-indole derivatives is a focal point of significant research, driven by the quest for efficient and high-yielding protocols. The optimization of reaction conditions is a critical aspect of this endeavor, with various factors such as catalysts, solvents, temperature, and additives playing a pivotal role in the outcome of the synthesis.

One prominent method for the synthesis of related structures, such as 2-arylindoles, involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.gov The optimization of this process for the synthesis of 2-phenyl-1H-indole derivatives from substituted 2-iodoanilines and terminal alkynes has been systematically studied. nih.gov Key to this optimization is the choice of catalyst, base, and solvent. For instance, the use of PdCl2(PPh3)2 as a catalyst in combination with CuI as a co-catalyst has proven effective. nih.gov The reaction conditions are further refined by the choice of base and solvent, with NaOH and DMA being utilized in some successful protocols. nih.gov It has been observed that electron-withdrawing groups on the substrates can significantly facilitate the reaction, often leading to completion at room temperature and resulting in high yields. nih.gov For example, substrates bearing nitro or nitrile groups have demonstrated this enhanced reactivity. nih.gov

Another powerful strategy for constructing complex indole-containing polycycles is the rhodium-catalyzed oxidative annulation. nih.gov In the synthesis of pyrrolo[3,2,1-de]phenanthridine derivatives from 7-phenyl-1H-indoles and ethyl acrylate (B77674), the choice of additive was found to be crucial. nih.gov The substitution of n-Bu4NOAc with Me4NOAc under the reaction conditions led to the desired annulated products. nih.gov This highlights the subtle yet significant impact that additives can have on the reaction pathway and yield. The reaction demonstrates good functional group tolerance, with chloro, ketone, cyano, and nitro substituted 7-phenylindoles coupling effectively with ethyl acrylate. nih.gov

The following table summarizes the optimized conditions for the synthesis of various 2-phenylindole derivatives, which can serve as a guide for the synthesis of 7-chloro-4-phenyl-1H-indole analogues.

| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Iodoaniline, Phenylacetylene | PdCl2(PPh3)2, CuI, NHEt2, NaOH | DMA | RT to 100 | High | nih.gov |

| 2 | 7-Phenyl-1H-indole, Ethyl acrylate | [CpRhCl2]2, Me4NOAc | Xylenes | 140 | Good to Excellent | nih.gov |

| 3 | 2-Phenyl-1H-indole, n-Butyl acrylate | [CpRhCl2]2, n-Bu4NOAc | Xylenes | 140 | 30 | nih.gov |

| 4 | 5-Nitro-2-iodoaniline, Phenylacetylene | PdCl2(PPh3)2, CuI, NHEt2, NaOH | DMA | RT | High | nih.gov |

| 5 | 7-Phenylindole with NO2 group, Ethyl acrylate | [Cp*RhCl2]2, Me4NOAc | Xylenes | 140 | 61 | nih.gov |

The data clearly indicates that a careful selection of reaction parameters is essential for achieving high synthetic yields. For instance, in the rhodium-catalyzed reaction, while 7-phenylindoles with various substituents provided good to excellent yields, the reaction of 2-phenyl-1H-indole with n-butyl acrylate resulted in a low yield of 30%, with a significant amount of starting material recovered. nih.gov This underscores the importance of substrate-specific optimization.

Furthermore, the development of efficient synthetic methods for indole-based structures aims to overcome the limitations of traditional approaches, which often involve harsh reaction conditions, limited precursor availability, and the use of expensive metal catalysts. researchgate.net Modern protocols, such as domino multicomponent reactions, offer advantages like good yields, operational simplicity, and high regioselectivity. researchgate.net These methods often utilize milder conditions and can be more environmentally benign.

Structure Activity Relationship Sar Studies of 7 Chloro 4 Nitro 2 Phenyl 1h Indole Derivatives

Positional Effects of Chloro and Nitro Substituents on Indole (B1671886) Biological Activity

The presence and position of electron-withdrawing groups like chloro and nitro on the indole nucleus can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Impact of 7-Chloro Substitution on Pharmacological Profiles

The introduction of a chlorine atom at the 7-position of the indole ring has been shown to influence a range of biological activities. Halogenated indoles, including those with chlorine, are known to possess antimicrobial and antibiofilm properties. For instance, studies on chloroindoles have demonstrated their efficacy against various bacterial strains. Specifically, 7-chloroindole (B1661978) has been shown to inhibit biofilm formation without significantly affecting planktonic cell growth, suggesting a specific interference with virulence factors nih.govresearchgate.net. This contrasts with 4-chloroindole (B13527), which exhibits both antibacterial and antibiofilm activities nih.govresearchgate.net.

Influence of the 4-Nitro Group on Biological Potency

The nitro group is a strong electron-withdrawing moiety that can profoundly impact the biological activity of a molecule. Its presence can enhance interactions with biological targets and influence the compound's metabolic stability. In the context of indole derivatives, the position of the nitro group is a key determinant of its effect.

Studies on the mutagenic activity of nitro derivatives of various heterocyclic compounds, including indoles, have shown that the position of the nitro group is crucial. For instance, a nitro group at the C4 or C7 position of indole resulted in weakly or non-mutagenic compounds in Salmonella typhimurium strains TA98 and TA100, whereas nitro groups at other positions often led to measurable mutagenic activity nih.gov. This suggests that the 4-nitro substitution in 7-chloro-4-nitro-2-phenyl-1H-indole might confer a degree of safety from a mutagenicity standpoint compared to other positional isomers.

Role of the 2-Phenyl Moiety in Modulating Biological Activity and Receptor Interactions

The 2-phenylindole (B188600) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity, making it a promising framework for drug development researchgate.netnih.gov. This moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, which are crucial for molecular recognition and binding affinity.

Derivatives of 2-phenylindole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects nih.gov. For example, certain 2-phenylindole derivatives have shown potent anti-proliferative effects on breast cancer cell lines by inhibiting tubulin polymerization . In the context of anti-inflammatory activity, these compounds can suppress NF-κB signaling pathways, leading to the inhibition of pro-inflammatory cytokines .

The substitution pattern on the 2-phenyl ring itself can further modulate activity. For instance, the presence and location of fluoro atoms on the 2-phenyl ring can impact NFκB inhibitory activity nih.gov. The 2-phenyl group, therefore, serves as a critical pharmacophoric element that can be systematically modified to optimize the biological activity and receptor interaction profile of this compound analogues.

Structural Modifications at the 1H-Indole Nitrogen and their SAR Implications

The nitrogen atom of the indole ring (N-1 position) represents a key site for structural modification that can significantly impact the SAR of indole-based compounds. Alkylation or acylation at this position can alter the compound's physicochemical properties, such as its hydrogen-bonding capacity, lipophilicity, and conformation, which in turn can influence its biological activity.

For many 2-phenylindole derivatives, substitution at the N-1 position is a prerequisite for strong binding to certain receptors, such as the estrogen receptor acs.org. The nature of the substituent at the N-1 position is also important. For example, in a series of 2-phenylindole derivatives evaluated as inhibitors of nitric oxide production and NF-κB activity, N-alkylation was one of the chemical derivatizations performed to explore the SAR nih.gov.

In some cases, an unsubstituted N-1 position, which can act as a hydrogen bond donor, is crucial for activity. For certain indole-based inhibitors, the indole NH group is important for their antiproliferative action nih.gov. Therefore, the decision to substitute or not at the 1H-indole nitrogen of this compound would depend on the specific biological target and the desired pharmacological profile. A systematic exploration of various N-1 substituents, from small alkyl groups to larger aromatic moieties, would be necessary to fully elucidate the SAR implications for this particular scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their pharmacological effects and can guide the design of more potent compounds.

Furthermore, QSAR studies on the toxicity of nitroaromatic compounds have identified descriptors such as hydrophobicity and the lowest unoccupied molecular orbital energy (ELUMO) as indicators of mutagenicity mdpi.com. Such models could be applied to predict the potential toxicity of this compound analogues and guide the design of safer compounds. A comprehensive QSAR study on a series of this compound analogues would likely involve the calculation of a variety of molecular descriptors, including electronic, steric, and lipophilic parameters, to build a predictive model for their biological activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for 7-chloro-4-nitro-2-phenyl-1H-indole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. researchgate.netniscpr.res.in For substituted indoles, these calculations provide insights into how different functional groups influence the electron distribution and energy levels of the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

For indole (B1671886) and its derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-orbital. The introduction of substituents significantly modulates these orbitals. An electron-withdrawing group like the nitro group at the 4-position is expected to lower the energy of both the HOMO and LUMO, making the molecule more electrophilic. The chloro group at the 7-position, also being electron-withdrawing, would further contribute to this effect. The phenyl group at the 2-position can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule and its conformation.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.org For a molecule like this compound, the MEP would likely show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the N-H proton of the indole ring and potentially on the hydrogen atoms of the phenyl ring, indicating areas prone to nucleophilic attack. The MEP is a valuable tool for predicting non-covalent interactions with biological macromolecules. rsc.org

Table 1: Theoretical HOMO-LUMO Energies for Indole and Related Analogs

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | B3LYP/6-311+G | -2.75 | -0.13 | 2.62 |

| Isoindole | B3LYP/6-311+G | -5.2 | -0.9 | 4.3 |

| Indolizine | B3LYP/6-311+G** | -5.34 | -1.04 | 4.3 |

Data sourced from a study on indole isomers, providing a baseline for the indole nucleus. researchgate.net

Computational methods can predict spectroscopic parameters with a good degree of accuracy, aiding in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR spectra. madridge.orgyoutube.com For this compound, the electron-withdrawing nitro and chloro groups would be predicted to cause a downfield shift (higher ppm) for the protons and carbons in their vicinity on the indole ring. The phenyl group's protons and carbons would also have characteristic shifts influenced by their electronic environment and rotational freedom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The absorption maxima (λ_max) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the nitro group and the extended conjugation from the phenyl group in this compound are expected to result in absorption bands at longer wavelengths (bathochromic shift) compared to unsubstituted indole. acs.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. These predictions can help in assigning the vibrational modes of the molecule, such as the characteristic N-H stretch, C=C stretching of the aromatic rings, and the symmetric and asymmetric stretches of the nitro group.

Table 2: Experimental and Theoretically Predicted Spectroscopic Data for Indole-Containing Dyes

| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) |

| Indole Dye 1 | 450 | 445 |

| Indole Dye 2 | 520 | 515 |

This table illustrates the correlation between experimental and TD-DFT calculated UV-Vis absorption for representative indole-based dyes, demonstrating the predictive power of these methods. nih.gov

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. worldscientific.com For a novel compound like this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of its activity. Indole derivatives have been extensively studied as anticancer agents, targeting various proteins like tubulin, kinases, and DNA. mdpi.comnih.gov

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a known protein target. The scoring functions would then estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. The analysis of the docked pose would reveal key interactions, such as:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic indole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The phenyl group and the carbon framework of the indole ring can form hydrophobic interactions with nonpolar residues.

Halogen Bonds: The chlorine atom at the 7-position could potentially form halogen bonds with electron-donating atoms in the protein.

Table 3: Molecular Docking Results of Representative Indole Derivatives with Anticancer Targets

| Indole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Indole-Chalcone C3 | Thioredoxin Reductase | -8.5 | Cys497, Ser498 |

| Indole-Chalcone C7 | Thioredoxin Reductase | -8.2 | Gly496, Cys497 |

| N-benzyl indole-hydrazone 5b | EGFR | -10.523 | Not specified in abstract |

Data from studies on indole-chalcone and N-benzyl indole-hydrazone derivatives, showcasing the potential for strong binding affinities to cancer-related protein targets. worldscientific.comrsc.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. frontiersin.orgnih.govuzh.ch An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve simulating the movement of all atoms in the system in a solvated environment.

Analysis of the MD trajectory can reveal:

The stability of the ligand's binding pose over the simulation time.

The flexibility of different parts of the ligand and the protein.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which can be calculated using more advanced techniques like MM-PBSA or MM-GBSA.

A study on indole localization in lipid membranes using MD simulations showed that indole prefers the interfacial region of the lipid bilayer, with interactions driven by hydrogen bonding and electrostatic effects. nih.gov This suggests that this compound could also exhibit a preference for membrane environments, which might be relevant for its interaction with membrane-bound proteins.

In Silico ADME Prediction and Optimization Strategies for Enhanced Pharmacological Profiles

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, allowing for the optimization of the lead compound. nih.govchemmethod.comnih.govresearchgate.netekb.eg

For this compound, various ADME parameters can be predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated. The lipophilicity (logP) of the molecule, influenced by the chloro and phenyl groups, will be a key determinant.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be made.

Metabolism: The molecule can be screened for potential sites of metabolism by cytochrome P450 (CYP) enzymes. The indole ring and the phenyl group are potential sites for hydroxylation.

Excretion: Predictions related to renal clearance can be made.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities can be assessed.

Table 4: Predicted ADME Properties for a Series of Indole-Thiosemicarbazone Compounds

| Property | Prediction |

| Oral Bioavailability | Good |

| Cytotoxicity to Normal Cells | Low |

| Hemolytic Activity | Non-hemolytic |

This table summarizes the in silico ADME predictions for a series of indole-thiosemicarbazone compounds, indicating favorable drug-like properties. nih.gov

Based on these predictions, optimization strategies can be devised. For example, if the predicted solubility is low, polar functional groups could be introduced. If the molecule is predicted to be a substrate for a specific CYP enzyme, modifications could be made to block that metabolic pathway.

Biological Activities and Mechanistic Insights

Anti-tubercular Activity Mechanisms of Indole (B1671886) Derivatives

Indole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. Their mechanism of action often involves targeting essential cellular processes in Mycobacterium tuberculosis.

The mycobacterial cell wall is a complex and unique structure, crucial for the survival and pathogenicity of M. tuberculosis. Key components of this cell wall, such as mycolic acids and arabinogalactan (B145846), are synthesized by a series of essential enzymes, which represent attractive targets for new drugs.

MmpL3 Inhibition: The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the cytoplasmic membrane. acs.org Inhibition of MmpL3 disrupts the mycolic acid biosynthetic pathway, leading to the accumulation of TMM within the cytoplasm and a reduction in the production of mycolic acids, ultimately resulting in bacterial cell death. acs.org Several classes of compounds, including indole-2-carboxamides, have been identified as potent inhibitors of MmpL3. acs.org For instance, a study on indole-2-carboxamide-based MmpL3 inhibitors led to the identification of an analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which demonstrated excellent activity against drug-sensitive M. tuberculosis. acs.org While specific data on 7-chloro-4-nitro-2-phenyl-1H-indole is not available, the established activity of related indole amides highlights the potential of the indole scaffold to target MmpL3.

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is another critical enzyme involved in the biosynthesis of the mycobacterial cell wall. It catalyzes a key step in the formation of arabinans, which are major components of the arabinogalactan and lipoarabinomannan polysaccharides. nih.govnih.gov The inhibition of DprE1 is a validated strategy for anti-tubercular drug development. Notably, many potent DprE1 inhibitors are nitroaromatic compounds that act as suicide substrates following nitroreduction mediated by the enzyme itself. nih.gov Given that this compound possesses a nitro group, it is plausible that it could exert its anti-tubercular effect through a similar mechanism of DprE1 inhibition, although direct experimental evidence is required to confirm this.

Data on Anti-tubercular Targets of Indole Derivatives

| Target Enzyme | Function | Class of Inhibiting Indole Derivatives |

| MmpL3 | Transports trehalose monomycolate (mycolic acid precursor) | Indole-2-carboxamides acs.org |

| DprE1 | Catalyzes a key step in arabinan (B1173331) biosynthesis | Nitroaromatic compounds (potential for nitro-indoles) nih.gov |

Anti-parasitic Activity Research

The indole nucleus is also a key feature in compounds investigated for their activity against various parasites, including those responsible for Chagas disease and malaria.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The parasite's survival depends on the integrity of its cell membrane, which contains ergosterol (B1671047), a sterol synthesized by the parasite. The enzyme sterol 14α-demethylase (CYP51) is a crucial component of the ergosterol biosynthesis pathway and a validated drug target. nih.govnih.gov

Several indole derivatives have been investigated as inhibitors of T. cruzi CYP51. nih.gov Although direct inhibition data for this compound is not available, a series of substituted indoles were identified through phenotypic screening against T. cruzi. nih.gov Subsequent studies on these indole series revealed that their anti-parasitic activity was, in part, due to the inhibition of CYP51. nih.gov However, the development of some of these indole-based compounds was halted due to unfavorable pharmacokinetic properties and the deprioritization of CYP51 as a sole mechanism of action. acs.org

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The emergence of drug-resistant strains of P. falciparum necessitates the discovery of new anti-malarial agents. The indole scaffold has been explored for this purpose. While the specific mechanism of action for many indole derivatives against P. falciparum is not fully elucidated, some studies suggest that they may interfere with hemozoin formation, a process by which the parasite detoxifies heme released from the digestion of hemoglobin.

Antiproliferative and Anticancer Research

The investigation of indole derivatives as potential anticancer agents has been a very active area of research. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of targeted cancer therapies.

EGFR and BRAFV600E Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Mutations in EGFR and the V600E mutation in BRAF are well-established oncogenic drivers. A study on a series of 5-chloro-indole-2-carboxylate derivatives demonstrated their potential as dual inhibitors of mutant EGFR and BRAFV600E. mdpi.comresearchgate.net For instance, the m-piperidinyl derivative 3e from this series showed an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). researchgate.net The same compound also exhibited potent activity against BRAFV600E. researchgate.net These findings suggest that the chloro-indole scaffold can be a valuable template for developing dual inhibitors targeting these key oncogenic kinases.

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. A novel 1H-indole derivative was designed and shown to have potent inhibitory activity against VEGFR-2, with an IC50 value of 25 nM, which was more potent than the approved drug sorafenib (B1663141) (IC50 = 35 nM). mdpi.com This compound also demonstrated significant antiproliferative effects against cancer cell lines. mdpi.com While this was a different indole derivative, it highlights the potential of the indole core structure to be tailored for potent VEGFR-2 inhibition.

Kinase Inhibition Data for Indole Derivatives

| Kinase Target | Inhibiting Indole Derivative Class/Example | IC50 Value | Reference |

| EGFR | 5-chloro-indole-2-carboxylate derivative 3e | 68 nM | researchgate.net |

| BRAFV600E | 5-chloro-indole-2-carboxylate derivative 3e | Potent activity reported | researchgate.net |

| VEGFR-2 | Novel 1H-indole derivative | 25 nM | mdpi.com |

Tubulin Assembly Inhibition and Mitotic Arrest Induction

Arylthioindole (ATI) derivatives that have an aromatic ring at the 2-position of the indole scaffold are recognized as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics. This disruption leads to the arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis in cancer cells.

Research on 2-phenyl-1H-indole derivatives has demonstrated their ability to inhibit tubulin polymerization and the growth of cancer cells. For instance, certain derivatives have shown potent activity, with IC50 values for tubulin assembly inhibition in the low micromolar range. This inhibition of tubulin polymerization directly leads to a stable arrest of mitotic progression. In studies using HeLa cells, treatment with these compounds at nanomolar concentrations resulted in over 80% of the cells being arrested in the G2/M phase of the cell cycle, which was followed by cell death. This indicates that the 2-phenyl-1H-indole scaffold is a promising framework for the development of antimitotic agents.

| Compound Type | Activity | IC50 (Tubulin Assembly) | Cellular Effect |

| 2-Phenyl-1H-indole derivatives | Tubulin Polymerization Inhibition | Low µM range | G2/M phase arrest, apoptosis |

| Arylthioindoles (ATI) | Tubulin Polymerization Inhibition | e.g., 3.3 µM for ATI 3 | Mitotic progression hampering |

This table presents illustrative data for related compound classes to provide context for the potential activity of this compound.

Modulation of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers. Interestingly, some tubulin-targeting agents have been found to also modulate the Hh pathway.

Studies on 2-phenyl-1H-indole derivatives have revealed their potent inhibitory activity against the Smoothened (SMO) agonist (SAG)-induced Hedgehog signaling activation. In NIH3T3 Shh-Light II cells, specific indole derivatives have demonstrated strong inhibition of this pathway with IC50 values in the nanomolar range. This dual activity of inhibiting both tubulin polymerization and the Hedgehog pathway makes these compounds particularly interesting as potential multi-targeting anticancer agents.

| Compound Class | Biological Target | Effect | IC50 (Hedgehog Inhibition) |

| 2-Phenyl-1H-indole derivatives | Hedgehog Signaling Pathway | Repression of SAG-induced activation | 19-72 nM for specific derivatives |

This table highlights the potential of the 2-phenyl-1H-indole scaffold in modulating the Hedgehog signaling pathway.

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal)

Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of specific substituents, such as nitro and chloro groups, can significantly influence their potency and spectrum of action.

Research has shown that substituted indoles can be effective against both Gram-positive and Gram-negative bacteria. For example, 5-nitro-3-phenyliminoindol-2(3H)-ones have demonstrated growth inhibition of Gram-positive bacteria, although they showed little to no activity against Gram-negative strains. nih.gov In contrast, other studies on indole derivatives have reported significant activity against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of a 5-nitro group in 2-phenylindole (B188600) has been identified as a promising feature for increasing activity against S. aureus. nih.gov Furthermore, studies on chloroindoles have demonstrated their efficacy against Vibrio parahaemolyticus, with 4-chloroindole (B13527) and 7-chloroindole (B1661978) effectively inhibiting planktonic cell growth and biofilm formation. frontiersin.org

The antimicrobial mechanisms of indole derivatives are multifaceted. One of the key mechanisms is the inhibition of the NorA efflux pump in Staphylococcus aureus, which is a major contributor to antibiotic resistance. nih.gov 5-Nitro-2-phenylindole, for instance, has been shown to potentiate the activity of other antibiotics by inhibiting this pump. nih.gov Another mechanism involves the disruption of the bacterial cell membrane. Chloroindoles have been observed to cause visible damage to the cell membrane of Vibrio parahaemolyticus. frontiersin.org Additionally, some indole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism. nih.gov

| Indole Derivative Class | Target Organism(s) | Mechanism of Action |

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Growth inhibition |

| 5-Nitro-2-phenylindole | Staphylococcus aureus | NorA efflux pump inhibition |

| Chloroindoles | Vibrio parahaemolyticus | Cell membrane damage |

| Aminoguanidine-indole derivatives | ESKAPE pathogens | Dihydrofolate reductase (DHFR) inhibition, membrane disruption |

This table summarizes the antimicrobial activities and mechanisms of various indole derivatives, suggesting the potential of this compound as an antimicrobial agent.

Enzyme Inhibition Studies (e.g., Fructose-1,6-bisphosphatase, Nitric Oxide Synthase)

The substituted indole scaffold has been explored for its ability to inhibit various enzymes implicated in disease.

A significant body of research points to the ability of indole derivatives to act as allosteric inhibitors of enzymes. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer advantages in terms of selectivity and safety.

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govnih.gov Studies have shown that the 7-nitro group plays a crucial role in the binding interaction with FBPase. nih.govnih.gov The binding of these indole derivatives to the allosteric site of FBPase leads to the inhibition of its catalytic activity. nih.gov

While direct studies on this compound are limited, the known inhibitory activity of related nitro-indoles on FBPase suggests a potential for this compound to act as an allosteric modulator of this enzyme. The combined electronic effects of the 7-chloro and 4-nitro groups could influence its binding affinity and inhibitory potency.

| Enzyme | Inhibitor Class | Mechanism |

| Fructose-1,6-bisphosphatase (FBPase) | 7-Nitro-1H-indole-2-carboxylic acid derivatives | Allosteric Inhibition |

This table highlights the established allosteric inhibitory activity of related indole derivatives on Fructose-1,6-bisphosphatase.

Photosystem II Inhibition and Herbicidal Activity

The inhibition of Photosystem II (PSII) is a key mechanism of action for many commercial herbicides. PSII is a crucial protein complex in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. By blocking the electron transport chain within PSII, these inhibitors prevent the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. unl.edu This disruption of energy flow leads to the generation of reactive oxygen species, causing rapid cellular damage and ultimately plant death. unl.eduucanr.edu

While direct studies on the PSII inhibitory activity of this compound are not extensively documented, research on analogous indole derivatives provides significant insights into its potential herbicidal properties. The presence of strong electron-withdrawing groups on the indole's phenyl ring has been shown to be important for the interaction with the D1 protein binding pocket in PSII. nih.gov

A study on various indole derivatives revealed that compounds with both chloro and nitro substitutions exhibit notable PSII inhibitory effects. For instance, 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole and 5-chloro-2,3-dimethyl-7-nitro-1H-indole have demonstrated the ability to reduce key phenomenological parameters of PSII reaction centers, such as the absorption flux per reaction center (ABS/RC), the trapped energy flux per reaction center (TR0/RC), and the electron transport flux per reaction center (ET0/RC). nih.gov This inhibition of the electron transport chain can disrupt ATP synthesis and CO2 fixation, leading to a herbicidal effect. nih.gov These compounds were effective as post-emergent herbicides, reducing the dry biomass of weeds like Ipomoea grandifolia and Senna alata. nih.gov

Furthermore, research on indole-3-carboxylic acid derivatives has shown their potential as auxinic herbicides, which mimic the plant hormone auxin and disrupt normal growth processes. nih.govnih.govresearchgate.net These compounds have demonstrated significant inhibition of both root and shoot growth in various weed species. nih.govnih.govresearchgate.net The herbicidal activity is often correlated with the specific substitution pattern on the indole ring, highlighting the importance of substituents in determining biological activity.

The structural features of this compound, specifically the chloro and nitro groups, suggest a potential for interaction with the D1 protein of PSII, a common target for many herbicides. ucanr.edulsuagcenter.com The nitro group, being a strong electron-withdrawing group, could play a crucial role in this interaction.

Table 1: Herbicidal Activity of Selected Indole Derivatives

| Compound | Target Weed(s) | Observed Effect | Reference |

| 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole | Ipomoea grandifolia, Senna alata | ~40% reduction in dry biomass | nih.gov |

| 5-chloro-2,3-dimethyl-7-nitro-1H-indole | Ipomoea grandifolia, Senna alata | ~37% reduction in dry biomass | nih.gov |

| Indole-3-carboxylic acid derivatives (e.g., 10d, 10h) | Brassica napus (rape), Echinochloa crus-galli (barnyard grass) | Up to 96% root inhibition in rape at 100 mg/L | nih.govnih.gov |

Antiviral Activity Research

The indole nucleus is a fundamental structural component in numerous compounds that have demonstrated a wide spectrum of antiviral activities. nih.govresearchgate.net Indole derivatives have been investigated for their potential to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). frontiersin.orgnih.gov The versatility of the indole scaffold allows for the synthesis of a vast library of derivatives with diverse antiviral potencies. nih.gov

While specific antiviral studies on this compound are limited in the current scientific literature, the general antiviral potential of substituted indoles provides a basis for inferring its possible activities. For instance, certain indole derivatives have shown moderate activity against HIV-1, bovine viral diarrhea virus (BVDV), yellow fever virus (YFV), and coxsackie B2 virus (CVB-2). nih.gov

The mechanism of antiviral action for indole compounds can vary significantly. Some derivatives act as HIV-1 attachment inhibitors, preventing the virus from entering host cells. nih.gov Others may interfere with viral enzymes crucial for replication. The specific substitutions on the indole ring play a critical role in determining the antiviral spectrum and potency. For example, the presence of a halogen, such as chlorine, can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with viral targets.

A study on an indole-3-carboxylic acid derivative demonstrated antiviral effects against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru This highlights the potential of the indole scaffold in the development of novel antiviral agents. Further research is necessary to specifically evaluate the antiviral profile of this compound against a range of viruses.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The indole scaffold is a key feature in many compounds with significant anti-inflammatory properties. nih.gov Indole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Research on various indole derivatives has demonstrated their potential to inhibit key mediators of inflammation. For example, some indole derivatives have been found to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is upregulated during inflammation, is another important mechanism. nih.gov

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that these compounds effectively inhibited the LPS-induced release of pro-inflammatory cytokines such as NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org The structure-activity relationship studies indicated that specific substitutions on the indole ring are crucial for potent anti-inflammatory activity.

Furthermore, some 2-phenylindole derivatives have shown significant in vivo anti-inflammatory activity. omicsonline.org For example, 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated a 90.5% inhibition in a carrageenan-induced paw edema model in rats. omicsonline.org This high level of activity underscores the potential of the 2-phenylindole scaffold in developing new anti-inflammatory agents. Molecular docking studies have suggested that these compounds can bind effectively to the active site of the COX-2 enzyme. omicsonline.org

The presence of a chloro group at the 7-position and a nitro group at the 4-position of the 2-phenyl-1H-indole core in the title compound suggests that it may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like NO and COX-2.

Table 2: Anti-inflammatory Activity of Selected 2-Phenylindole Derivatives

| Compound | Assay | Result | Reference |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | Carrageenan-induced rat paw edema | 90.5% inhibition | omicsonline.org |

| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | Carrageenan-induced rat paw edema | 81.1% inhibition | omicsonline.org |

| 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | Carrageenan-induced rat paw edema | 75.6% inhibition | omicsonline.org |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Indole derivatives, particularly those with a 2-phenyl substitution, have been widely investigated for their antioxidant properties. tandfonline.comijpsonline.comijpsonline.com

The antioxidant activity of 2-phenylindole derivatives is often attributed to their ability to act as free radical scavengers. omicsonline.org The indole ring system can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. tandfonline.com

Several studies have evaluated the antioxidant potential of 2-phenylindoles using various in vitro assays. These compounds have shown significant activity in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibiting lipid peroxidation. tandfonline.comtandfonline.com The antioxidant efficacy is influenced by the nature and position of substituents on both the indole and the 2-phenyl rings.

For instance, a study on a series of 2-phenylindole derivatives found that they significantly inhibited lipid peroxidation in rat liver homogenates, with inhibition levels ranging from 72% to 98% at a concentration of 10⁻³ M. tandfonline.com The scavenging activity against hydroxyl radicals was found to be more pronounced than against superoxide (B77818) anion radicals. tandfonline.com The proposed antioxidant mechanism involves the removal of an electron from the nitrogen atom of the pyrrole (B145914) ring, generating a stable radical cation. tandfonline.com

Another study on 2-phenyl-1H-indoles and benzimidazoles showed that indole derivatives generally exhibited better antioxidant properties than their benzimidazole (B57391) counterparts. ijpsonline.comijpsonline.com This was attributed to the electronic properties of the indole nucleus. The presence of electron-donating substituents was found to enhance the antioxidant activity. ijpsonline.comijpsonline.com Conversely, electron-withdrawing groups like the nitro group in this compound might influence its antioxidant potential differently, and specific studies are needed to elucidate its precise mechanism.

Table 3: Antioxidant Activity of Selected 2-Phenylindole Derivatives

| Compound/Derivative Class | Assay | Key Finding | Reference |

| Series of 2-phenylindole derivatives | Lipid Peroxidation Inhibition (rat liver) | 72-98% inhibition at 10⁻³ M | tandfonline.com |

| 2-Phenyl-1H-indoles | Total Antioxidant Capacity (TAC) | Better antioxidant property than benzimidazoles | ijpsonline.comijpsonline.com |

| 2-Phenylindole derivatives | Radical Scavenging | Effective scavengers of DPPH and hydroxyl radicals | tandfonline.comtandfonline.com |

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Indole-Based Chemical Probes and Lead Compounds

The rational design of new chemical entities is a pivotal step in modern drug discovery. For 7-chloro-4-nitro-2-phenyl-1H-indole, a systematic structure-activity relationship (SAR) campaign could unlock its full therapeutic potential. acs.org By methodically modifying its core structure, researchers can develop next-generation chemical probes to investigate biological pathways and identify potent lead compounds for drug development. acs.orgnih.gov

Key to this endeavor is the creation of small-molecule fluorescent probes. rsc.org Incorporating a fluorophore into the this compound scaffold would enable real-time visualization of its interactions with biological targets within living cells, providing invaluable insights into its mechanism of action. nih.gov Such probes are instrumental in target deconvolution and validating the therapeutic hypothesis. nih.gov

Future design strategies would likely focus on modifying the phenyl ring at the 2-position, the chloro and nitro groups on the indole (B1671886) core, and the indole nitrogen. These modifications aim to enhance target affinity, selectivity, and pharmacokinetic properties.

Table 1: Potential Modifications of this compound and Their Rationale

| Modification Site | Proposed Change | Rationale |

| 2-Phenyl Ring | Introduction of various substituents (e.g., -OH, -OCH₃, -NH₂) | To explore interactions with specific receptor pockets and modulate lipophilicity. |

| 4-Nitro Group | Reduction to an amino group (-NH₂) or replacement with other electron-withdrawing/donating groups | To alter electronic properties, influence binding affinity, and potentially reduce cytotoxicity. |

| 7-Chloro Group | Replacement with other halogens (F, Br, I) or small alkyl groups | To fine-tune steric and electronic parameters for optimal target engagement. |

| 1-Indole Nitrogen | Alkylation or acylation | To improve metabolic stability and cell permeability. |

Exploration of Novel Biological Targets for this compound Analogues

The indole framework is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Derivatives of this core structure have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. chula.ac.thtandfonline.commdpi.comnih.gov This suggests that analogues of this compound could also exhibit diverse biological activities.

A comprehensive screening of a library of this compound analogues against a broad panel of biological targets is a promising strategy for discovering novel therapeutic applications. Of particular interest are enzyme families that are frequently modulated by indole compounds, such as protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov Other potential targets include tubulin, disruption of which can inhibit cell division, and various nuclear receptors that control gene expression. nih.gov

Table 2: Potential Biological Targets for this compound Analogues

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR, EGFR, BRD4 nih.govnih.gov | Oncology |

| Cytoskeletal Proteins | Tubulin | Oncology |

| Enzymes | Reverse Transcriptase, Protease mdpi.com | Antiviral |

| Receptors | Estrogen Receptor, Androgen Receptor | Oncology, Endocrinology |

| Ion Channels | Calcium Channels, Potassium Channels | Neurology, Cardiology |

Application of Artificial Intelligence and Machine Learning in Indole Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. nih.govaurigeneservices.comnih.govresearchgate.net These computational tools can significantly accelerate the identification and optimization of novel drug candidates, including those based on the this compound scaffold.

ML models can be trained on large datasets of known indole derivatives to predict the biological activity and physicochemical properties of new, untested compounds. nih.gov This allows for the rapid virtual screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, AI algorithms can be employed for de novo drug design, generating entirely new indole-based molecules with optimized properties for a specific biological target. nih.gov ML can also be used to predict and optimize the reaction conditions for the chemical synthesis of these complex molecules, improving efficiency and yield. beilstein-journals.org

Table 3: AI and Machine Learning in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. nih.gov | Predicts the potency of new analogues, guiding lead optimization. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. researchgate.net | Identifies candidates with favorable drug-like properties early in development. |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. nih.gov | Creates innovative indole-based drug candidates with enhanced efficacy and safety. |

| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature) for chemical synthesis. beilstein-journals.org | Accelerates the synthesis of new analogues and reduces development costs. |

Investigation of Synergistic Effects in Combination Therapies involving this compound Derivatives

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can lead to enhanced efficacy, reduced drug resistance, and lower doses of individual agents.

Indole derivatives have shown promise in combination therapies. For instance, certain indole compounds have been found to act synergistically with existing antibiotics to combat drug-resistant bacteria. nih.gov This suggests that derivatives of this compound could be valuable components of novel combination regimens. Future research should explore the synergistic potential of these compounds when paired with standard-of-care drugs for various diseases.

Table 4: Hypothetical Combination Therapies with this compound Derivatives

| Disease | Combination Partner | Rationale for Synergy |

| Cancer | Standard Chemotherapy (e.g., Paclitaxel) | The indole derivative could inhibit a resistance mechanism or target a parallel survival pathway, enhancing the cytotoxic effect of the chemotherapeutic agent. |

| Bacterial Infections | Beta-lactam Antibiotics | The indole derivative could inhibit beta-lactamase, an enzyme that confers resistance to beta-lactam antibiotics, thereby restoring the antibiotic's efficacy. nih.gov |

| Viral Infections | Antiviral Drugs (e.g., Reverse Transcriptase Inhibitors) | The indole derivative could target a different viral protein or a host factor essential for viral replication, leading to a more potent antiviral effect. |

Development of Advanced Methodologies for Synthesis and Spectroscopic Characterization

The efficient and versatile synthesis of this compound and its analogues is crucial for advancing research in this area. While classical methods for indole synthesis exist, modern synthetic chemistry offers a plethora of advanced methodologies that can provide more direct and flexible access to these compounds. rsc.orgnih.govorganic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions, for example, are powerful tools for constructing the C-C and C-N bonds necessary for the indole core and for introducing various substituents. organic-chemistry.org Cascade reactions, where multiple bond-forming events occur in a single step, offer an elegant and atom-economical approach to complex indole structures. acs.org The development of novel catalytic systems will continue to drive innovation in the synthesis of this important class of compounds.

Alongside advanced synthetic methods, sophisticated spectroscopic techniques are essential for the unambiguous characterization of the synthesized molecules. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms, while X-ray crystallography can determine the precise three-dimensional structure of a molecule in the solid state. acs.org

Table 5: Comparison of Synthetic Methodologies for Substituted Indoles

| Methodology | Advantages | Disadvantages |

| Fischer Indole Synthesis | Widely applicable, uses readily available starting materials. mdpi.com | Often requires harsh acidic conditions, may have limited functional group tolerance. |

| Palladium-catalyzed Cross-coupling | Mild reaction conditions, excellent functional group tolerance. organic-chemistry.org | The cost and potential toxicity of the metal catalyst. |

| Cascade Annulation | High step- and atom-economy, rapid construction of molecular complexity. acs.org | May require extensive optimization for new substrates. |

| Electrochemical Synthesis | Environmentally friendly, avoids the use of chemical oxidants or reductants. nih.gov | Can be sensitive to reaction parameters, may require specialized equipment. |

Q & A

Q. What are the recommended synthetic methodologies for 7-chloro-4-nitro-2-phenyl-1H-indole?

Answer: The synthesis of substituted 2-phenyl-1H-indoles can be achieved via transition-metal-mediated cross-coupling reactions. For example:

- Palladium/Rhodium catalysis : Utilize Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenyl) at the 2-position of the indole core. Pre-functionalize the indole scaffold with halogen substituents (e.g., chlorine at position 7) to enable regioselective coupling .

- Electrophilic nitration : Introduce the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Safety note : Conduct nitration in a fume hood with blast shields due to exothermic risks.

Q. How should researchers characterize the structural purity of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (≤1.0 Å) for accurate electron density mapping .

- Spectroscopy : Confirm substituent positions via / NMR (e.g., nitro group deshielding at ~8.5 ppm in ) and LC-MS for molecular ion verification.

- Elemental analysis : Validate C, H, N, Cl content with ≤0.4% deviation from theoretical values.

Q. What safety protocols are critical for handling nitro-substituted indoles?

Answer:

- PPE : Wear nitrile gloves (tested against aromatic amines), safety goggles (EN 166/EU standard), and a P95 respirator if aerosolization is possible .

- Ventilation : Use local exhaust ventilation to limit exposure to <0.1 mg/m³ (ACGIH threshold).

- Spill management : Neutralize nitro compounds with wet sand and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for nitro-indole derivatives?

Answer:

- Methodological audit : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, Rh-mediated couplings may outperform Pd in sterically hindered substrates .

- Byproduct analysis : Use GC-MS or HRMS to identify side products (e.g., dehalogenated intermediates).

- Statistical design : Apply DoE (Design of Experiments) to isolate critical variables (temperature, stoichiometry) affecting yield .

Q. What computational tools are suitable for predicting the reactivity of this compound?

Answer:

- DFT calculations : Use Gaussian or ORCA to model nitro group reduction potentials and electrophilic aromatic substitution (EAS) sites. The chloro substituent directs EAS to positions 5 and 6 .

- Molecular docking : Screen for bioactivity using AutoDock Vina with protein targets (e.g., cytochrome P450) to predict metabolic pathways.

Q. How can crystallographic data refine the electronic effects of nitro and chloro substituents?

Answer:

- Charge density analysis : Use multipole refinement in SHELXL to map electron-withdrawing effects of nitro groups on the indole π-system. Compare bond lengths (C–NO₂ vs. C–Cl) to quantify resonance contributions .

- Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C–H···O nitro) to predict packing efficiency and solubility.

Q. What strategies optimize stability in catalytic applications of nitro-indoles?

Answer:

- Accelerated degradation studies : Expose the compound to UV light (254 nm) and track decomposition via HPLC. Nitro groups may photoreduce to amines, requiring amber glass storage .

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >200°C) for high-temperature reactions.

Q. How can structure-activity relationship (SAR) studies guide functionalization of the indole core?

Answer:

- Bioisosteric replacement : Substitute nitro with cyano or sulfonamide groups to modulate electron density while retaining bioactivity. For example, 5-fluoro analogs (see ) enhance metabolic stability .

- Positional scanning : Synthesize analogs with nitro at positions 4, 5, and 6 to assess antibacterial or kinase inhibitory activity .

Data Analysis and Validation

Q. What methods validate conflicting spectral data for nitro-indole derivatives?

Answer:

Q. How can researchers address gaps in physicochemical data (e.g., melting point) for this compound?

Answer:

- Experimental determination : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.

- QSAR models : Predict properties (e.g., logP) via EPI Suite or ChemAxon using fragment-based contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.